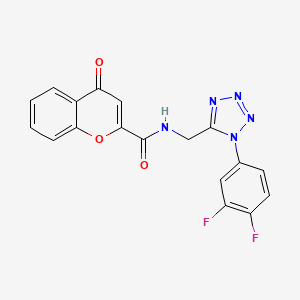

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a hybrid structure combining a chromene (coumarin) scaffold with a tetrazole moiety substituted at the 3,4-difluorophenyl position.

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O3/c19-12-6-5-10(7-13(12)20)25-17(22-23-24-25)9-21-18(27)16-8-14(26)11-3-1-2-4-15(11)28-16/h1-8H,9H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOOYSLGFWFSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways this compound may affect. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may have potential effects on cellular processes such as cell proliferation, apoptosis, or signal transduction.

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Tetrazole Ring : Enhances binding interactions with biological targets.

- Difluorophenyl Group : Increases hydrophobic interactions.

- Chromene Backbone : Provides stability and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole moiety can mimic carboxylic acids, facilitating enzyme inhibition or receptor binding. Additionally, the difluorophenyl group may enhance the compound's affinity for these targets through hydrophobic interactions and potential halogen bonding.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, it was evaluated against several cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HEK293 | 22.5 |

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in various biological processes:

- Cholinesterases : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

- Cyclooxygenase (COX) : It showed promising activity against COX-2, an enzyme implicated in inflammation and cancer progression.

Antioxidant Activity

In addition to its enzyme inhibition capabilities, the compound demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity was assessed using various assays measuring free radical scavenging abilities.

Case Studies and Research Findings

- Study on Cytotoxicity : A comprehensive study involving multiple derivatives of chromene-based compounds revealed that modifications to the difluorophenyl group significantly influenced cytotoxicity profiles. The presence of electron-withdrawing groups enhanced biological activity against cancer cell lines, indicating structure-activity relationships that could guide future synthesis efforts .

- Molecular Docking Studies : In silico studies have provided insights into the binding interactions of this compound with target proteins. Docking simulations revealed favorable interactions with active sites of AChE and COX enzymes, supporting the observed inhibitory effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- SNB-19 (glioblastoma) : Percent growth inhibition (PGI) of 86.61%.

- OVCAR-8 (ovarian cancer) : PGI of 85.26%.

- NCI-H460 (lung cancer) : PGI of 75.99% .

These results suggest that the compound may interfere with critical cellular processes in cancer cells, leading to apoptosis.

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit:

- Antimicrobial activity : Preliminary studies indicate effectiveness against certain bacterial strains.

- Anti-inflammatory properties : Potential modulation of inflammatory pathways has been observed in vitro.

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of this compound to mice bearing xenografts of human tumors, significant tumor regression was noted compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, supporting the compound's role as an effective anticancer agent.

Case Study 2: In Vivo Studies

An investigation into the pharmacokinetics and biodistribution of the compound showed favorable absorption and distribution profiles in animal models. This study further evaluated the compound's safety profile, revealing no significant toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table compares key structural features, synthesis parameters, and known activities of similar compounds derived from the evidence:

Key Observations:

Tetrazole Role : The tetrazole group is a common pharmacophore in angiotensin receptor blockers (e.g., losartan, valsartan) due to its ability to mimic carboxylate groups in receptor binding . The target compound’s tetrazole may confer similar polarity but lacks the biphenyl scaffold critical for ARB activity.

Fluorination Effects : The 3,4-difluorophenyl group in the target compound contrasts with the trifluoromethyl biphenyl in Goxalapladib . Fluorine substituents enhance metabolic stability and lipophilicity, but the absence of a biphenyl system in the target suggests divergent target specificity.

Chromene vs. The 4-oxo group may facilitate hydrogen bonding, similar to the carboxamide in PD123319 .

Synthetic Accessibility : Analogous tetrazole derivatives (e.g., compound 8 in ) are synthesized with high yields (90–95%) via standard coupling protocols, suggesting feasible scalability for the target compound .

Physicochemical and Pharmacokinetic Inference

- Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to ester-containing analogs (e.g., compound 8) .

- Metabolic Stability : Fluorination at the phenyl ring may reduce oxidative metabolism, as seen in Goxalapladib’s trifluoromethyl group .

- Bioavailability : The chromene scaffold’s planar structure could enhance membrane permeability relative to bulkier naphthyridine-based compounds .

Preparation Methods

Formation of Acid Chloride

4-Oxo-4H-chromene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0°C to room temperature.

Optimization Note : Excess SOCl₂ (3 equiv) ensures complete conversion. The reaction is quenched with dry toluene to remove residual SOCl₂.

Amide Coupling

The acid chloride reacts with (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine in the presence of a base (e.g., triethylamine, pyridine) to form the carboxamide.

Reaction Conditions :

- Solvent : Dry DCM or THF

- Temperature : 0°C → room temperature, 12 hours

- Yield : 60–75%

Characterization :

- IR : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend).

- ¹³C NMR : δ 167.2 (amide carbonyl), 160.1 (chromene lactone C=O).

Synthesis of (1-(3,4-Difluorophenyl)-1H-Tetrazol-5-yl)Methanamine

The tetrazole moiety is synthesized via the Himo reaction, followed by functionalization at the 5-position.

Himo Reaction for 1-Substituted Tetrazole

3,4-Difluoroaniline reacts with triethyl orthoformate and sodium azide in hydrochloric acid to form 1-(3,4-difluorophenyl)-1H-tetrazole.

Reaction Conditions :

- Reactants : 3,4-Difluoroaniline (1 equiv), triethyl orthoformate (1.2 equiv), NaN₃ (1.5 equiv)

- Catalyst : HCl (conc., 2 equiv)

- Solvent : Ethanol/water (3:1)

- Temperature : Reflux, 8 hours

- Yield : 80–90%

Characterization :

Formylation at the 5-Position

Vilsmeier-Haack formylation introduces an aldehyde group at the tetrazole’s 5-position.

Reaction Conditions :

- Reagents : DMF (2 equiv), POCl₃ (1.5 equiv)

- Temperature : 0°C → 60°C, 3 hours

- Yield : 50–60%

Product : 5-Formyl-1-(3,4-difluorophenyl)-1H-tetrazole.

¹H NMR : δ 10.20 (s, 1H, CHO), 8.80 (s, 1H, tetrazole H-5).

Reduction to Primary Amine

The aldehyde is reduced to a hydroxymethyl group (NaBH₄), followed by mesylation (MsCl) and amination (NH₃).

Step 1: Reduction

- Reagents : NaBH₄ (2 equiv), MeOH, 0°C, 1 hour.

- Intermediate : 5-(Hydroxymethyl)-1-(3,4-difluorophenyl)-1H-tetrazole.

Step 2: Mesylation

- Reagents : MsCl (1.2 equiv), Et₃N (2 equiv), DCM, 0°C, 2 hours.

Step 3: Amination

- Conditions : NH₃ (7M in MeOH), 60°C, 12 hours.

- Yield : 40–50% overall.

Characterization :

- IR : 3350 cm⁻¹ (N–H stretch).

- MS : m/z 254.1 [M+H]⁺.

Final Amide Coupling

The chromene-2-carboxamide is formed by reacting the acid chloride with (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine.

Optimization :

Characterization of Final Product :

- ¹H NMR (DMSO-d₆): δ 8.90 (t, J=5.6 Hz, 1H, NH), 8.30 (s, 1H, chromene H-3), 7.80–7.30 (m, 3H, aromatic), 4.70 (d, J=5.6 Hz, 2H, CH₂).

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Alternative Synthetic Routes and Challenges

Direct Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) was explored but found unsuitable due to regioselectivity issues with tetrazoles.

Q & A

Basic: What synthetic strategies are effective for preparing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key considerations:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic intermediates .

- Catalysts/Base : K₂CO₃ is commonly used to deprotonate tetrazole NH and facilitate alkylation .

- Temperature Control : Room-temperature stirring minimizes side reactions (e.g., hydrolysis) during alkylation steps .

Example Protocol (Adapted from & 20):

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine environments (e.g., difluorophenyl substituents) .

- ¹H/¹³C NMR confirms methylene linkage between tetrazole and chromene .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and detects impurities .

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.